Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine and iodine atom on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate typically involves the iodination and fluorination of an indole precursor. One common method is the electrophilic substitution reaction where an indole derivative is treated with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes iodination, fluorination, and esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-iodo-1H-indole-2-carboxylate
- Methyl 4-bromo-3-iodo-1H-indole-2-carboxylate
- Methyl 4-fluoro-3-bromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity compared to other halogenated indole derivatives. The combination of these halogens can enhance the compound’s stability and binding properties, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
methyl 4-fluoro-3-iodo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)7-5(11)3-2-4-6(7)13-9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEARLUJTIOHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=C2F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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